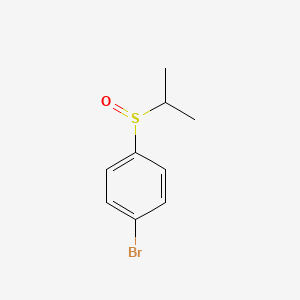

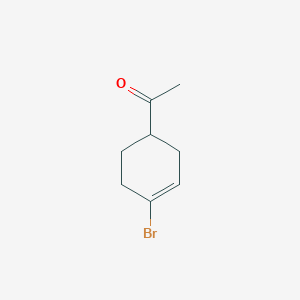

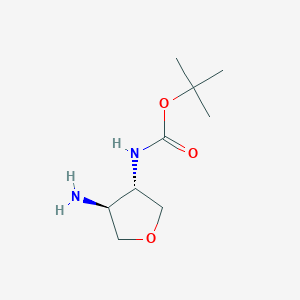

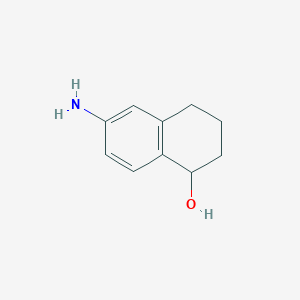

1-(4-Bromocyclohex-3-en-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromocyclohex-3-en-1-yl)ethanone, also known as 4-Bromocyclohex-3-en-1-one (BCHE), is an organic compound that is used in a variety of scientific research applications. BCHE is a versatile compound that can be used as a building block for a variety of molecules, as a reagent for organic synthesis, and as a catalyst for a variety of biochemical and physiological processes.

Applications De Recherche Scientifique

Organic Synthesis and Reaction Mechanisms : One study focused on the reaction mechanism and regioselectivity of cyclohex-3-en-1-yl ethanone derivatives synthesized via a Diels-Alder reaction, exploring various reaction channels and their energy profiles using density functional theory (Haghdadi, Ahmadpour, & Bosra, 2014). Additionally, research on the synthesis of functionally substituted 1,2,3-triazoles has utilized derivatives of ethanone, demonstrating the compound's relevance in synthetic organic chemistry (Golobokova, Proidakov, & Kizhnyaev, 2020).

Molecular Structure Analysis : Studies on the molecular structure of adamantylacetophenones and their photochemical properties have provided insights into the conformation and reactivity of similar ethanone compounds (Fu, Scheffer, Trotter, & Yang, 1998). This research is crucial for understanding the fundamental aspects of chemical reactions involving ethanone derivatives.

Spectroscopic Studies : The spectral properties of brominated ethanone derivatives have been analyzed, correlating their spectral group frequencies with substituent effects. This type of research is vital for the characterization of new compounds and understanding their electronic structures (Thirunarayanan, 2013).

Photochemical Applications : The study of photoinduced oxidative annulation of butane-1,3-diones and related compounds, exploring the phenomenon of excited-state intramolecular proton transfer, is an example of research where ethanone derivatives find application in photochemistry (Jin Zhang et al., 2017).

Hydrogen-Bonding Analysis : Research on the hydrogen-bonding patterns in enaminones, including ethanone analogues, provides valuable insights into the molecular interactions and stability of these compounds, which is crucial for their application in different chemical contexts (Balderson, Fernandes, Michael, & Perry, 2007).

Antibacterial Agent Synthesis : Ethanone derivatives have been synthesized and evaluated for their antibacterial activity, indicating their potential application in pharmaceutical and medicinal chemistry (Chinnayya et al., 2022).

Antimicrobial Activity Research : The synthesis and study of the antimicrobial activity of ethanone-based heterocyclic compounds highlight their use in drug research and development (Wanjari, 2020).

Propriétés

IUPAC Name |

1-(4-bromocyclohex-3-en-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZYGUCXBQSIAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=CC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743092 |

Source

|

| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromocyclohex-3-en-1-yl)ethanone | |

CAS RN |

651358-93-9 |

Source

|

| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)